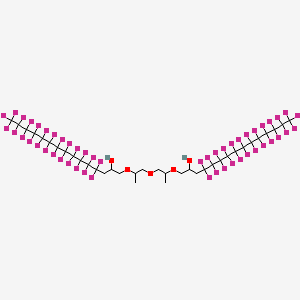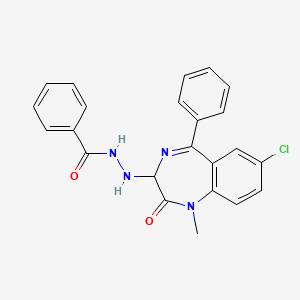
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of a benzoylhydrazino group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.
Hydrazination: The thione is then reacted with benzoylhydrazine under controlled conditions to form the desired benzoylhydrazino derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported to be efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Diazepam: Another well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Uniqueness: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the benzoylhydrazino group, which may confer distinct chemical and biological properties compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
84044-26-8 |
|---|---|
Molekularformel |
C23H19ClN4O2 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzohydrazide |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-13-12-17(24)14-18(19)20(15-8-4-2-5-9-15)25-21(23(28)30)26-27-22(29)16-10-6-3-7-11-16/h2-14,21,26H,1H3,(H,27,29) |
InChI-Schlüssel |
MGNOPZGVXXZNOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


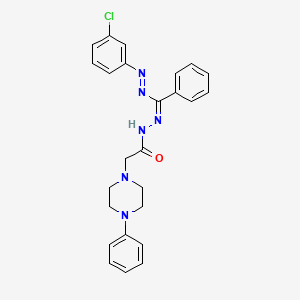

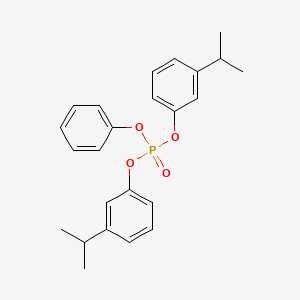
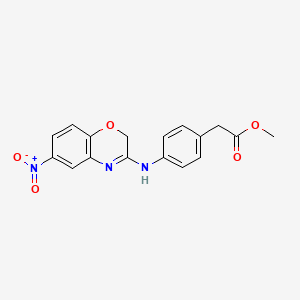

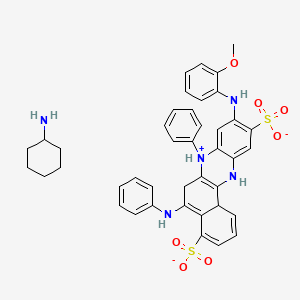

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)

